LpxC-IN-5 is a chemical compound that acts as an inhibitor of the enzyme LpxC, which is crucial in the biosynthesis of lipid A, a component of the outer membrane of Gram-negative bacteria. This enzyme represents a promising target for developing new antibiotics, particularly against multidrug-resistant strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound has been identified through medicinal chemistry efforts aimed at enhancing the efficacy and specificity of LpxC inhibitors.
LpxC-IN-5 falls under the classification of antibacterial agents specifically targeting enzymes involved in bacterial cell wall biosynthesis. It is categorized as a small molecule inhibitor due to its low molecular weight and ability to inhibit enzymatic activity through competitive binding.
The synthesis of LpxC-IN-5 typically employs a multi-step organic synthesis approach. Key methods include:
The synthesis process may include:
LpxC-IN-5's molecular structure is characterized by its specific binding sites that interact with the active site of LpxC. The compound typically contains a hydroxamic acid moiety, which is crucial for its inhibitory action.
Crystallographic studies have provided insights into the binding interactions between LpxC and its inhibitors. For instance, the crystal structure of Escherichia coli LpxC in complex with related inhibitors reveals important structural features that facilitate binding, such as conformational flexibility in the active site .
LpxC-IN-5 primarily functions through competitive inhibition, where it binds to the active site of LpxC and prevents substrate access. This inhibition disrupts lipid A biosynthesis, leading to compromised bacterial membrane integrity.
The mechanism involves:
The mechanism by which LpxC-IN-5 exerts its antibacterial effects involves:
Studies indicate that treatment with LpxC inhibitors leads to significant changes in the melting temperature of purified LpxC, suggesting stabilization upon inhibitor binding .
LpxC-IN-5 is typically a solid at room temperature and may exhibit varying solubility depending on its formulation. Its melting point can provide insights into its stability and purity.
Key chemical properties include:
Relevant data from studies show that variations in chemical structure can significantly affect these properties and thus influence biological activity .
LpxC-IN-5 is primarily used in microbiological research focused on antibiotic development. Its applications include:
Through ongoing research and development, compounds like LpxC-IN-5 hold significant potential for addressing antibiotic resistance challenges in clinical settings.
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a zinc-dependent metalloenzyme that catalyzes the first committed step in the lipid A biosynthetic pathway – the deacetylation of UDP-3-O-(hydroxymyristoyl)-N-acetylglucosamine [2] [5]. This reaction is thermodynamically irreversible and serves as the critical rate-limiting step that drives the entire lipid A assembly process forward [5] [7]. Lipid A constitutes the hydrophobic anchor of lipopolysaccharide (LPS), which forms the essential structural component of the outer leaflet of the outer membrane in nearly all Gram-negative bacteria [2] [9]. The outer membrane functions as a formidable permeability barrier, protecting bacteria from host immune defenses (e.g., complement-mediated lysis, cationic antimicrobial peptides) and conferring intrinsic resistance to many conventional antibiotics [5] [8]. Genetic knockout studies confirm that lpxC is an essential gene in most clinically significant Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterobacter spp. [2] [8]. Inhibition of LpxC disrupts lipid A synthesis, leading to:
The escalating crisis of multidrug-resistant (MDR) Gram-negative infections, particularly those caused by carbapenem-resistant Enterobacteriaceae (CRE), MDR Pseudomonas aeruginosa, and carbapenem-resistant Acinetobacter baumannii, underscores the urgent need for novel antibiotics with unexploited mechanisms of action [4] [6] [8]. LpxC presents an exceptionally compelling target for several reasons:
The pursuit of LpxC inhibitors spans over three decades, marked by evolving strategies and scaffold optimization:
Table 1: Evolution of Key LpxC Inhibitor Scaffolds
Generation/Scaffold | Representative Compounds | Key Features | Spectrum (Notable Gaps) | Development Status |
---|---|---|---|---|
Aryloxazoline Hydroxamate | L-573,655, L-161,240 | First identified inhibitors; Modest potency | E. coli, Salmonellae (No P. aeruginosa) | Preclinical (Pub) |
Diphenyl Acetylene (e.g., CHIR-090 type) | CHIR-090, LPC-009 | L-Threonyl hydroxamate; Optimized hydrophobic tail | E. coli, P. aeruginosa (Limited A. baumannii) | Tool compound / Preclinical |
Pyridone Methylsulfone | LpxC-2, LpxC-3, LpxC-4 | Enhanced potency vs. Enterobacteriaceae; Retains anti-PA | Broad (incl. B. cepacia, S. maltophilia; Limited A. baumannii) | Preclinical (Detailed profiling) |
Oxazolidinone-Based | 23j | Scaffold hop from threonine; Cyclic linker | E. coli, K. pneumoniae (No PA/AB) | Preclinical (Research compound) |
Difluoromethyl-Threonine | LPC-058, LPC-069, LPC-233 | P2 modification; Improved PA/AB activity (some compds) | Some show E. coli, PA, AB | Preclinical (Toxicity challenges) |
Non-Hydroxamate | TP0586532, various sulfonamides | Alternative ZBGs (sulfonamide, thiol, carboxylic acid) | Varies (Often reduced potency) | Early Preclinical |
Clinical Candidate (Hydroxamate) | ACHN-975 | Potent broad-spectrum (incl. MDR PA) | E. coli, P. aeruginosa | Phase I (Discontinued - Toxicity) |
Chemical Structure and Properties of LpxC-IN-5
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9